molecular formula C5H7NO2 B14887057 (S)-5-Oxopyrrolidine-3-carbaldehyde

(S)-5-Oxopyrrolidine-3-carbaldehyde

Cat. No.: B14887057
M. Wt: 113.11 g/mol
InChI Key: UCCVKBRTSQNCKG-BYPYZUCNSA-N
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Description

(S)-5-Oxopyrrolidine-3-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring, a ketone group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Oxopyrrolidine-3-carbaldehyde typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the oxidation of (S)-proline derivatives. The reaction conditions often include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to maintain the integrity of the chiral center.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic oxidation of (S)-proline using supported metal catalysts under controlled conditions. This method allows for the efficient production of the compound with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Oxopyrrolidine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: (S)-5-Oxopyrrolidine-3-carboxylic acid.

    Reduction: (S)-5-Hydroxypyrrolidine-3-carbaldehyde or (S)-5-Hydroxypyrrolidine-3-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5-Oxopyrrolidine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Research is ongoing into its potential use in the development of new drugs, particularly those targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-5-Oxopyrrolidine-3-carbaldehyde exerts its effects is primarily through its reactive carbonyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Oxopyrrolidine-3-carbaldehyde: The enantiomer of (S)-5-Oxopyrrolidine-3-carbaldehyde, with similar chemical properties but different biological activities.

    5-Oxopyrrolidine-2-carbaldehyde: A structural isomer with the aldehyde group at a different position, leading to different reactivity and applications.

    Pyrrolidine-3-carboxaldehyde: Lacks the ketone group, resulting in different chemical behavior and uses.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both ketone and aldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(3S)-5-oxopyrrolidine-3-carbaldehyde

InChI

InChI=1S/C5H7NO2/c7-3-4-1-5(8)6-2-4/h3-4H,1-2H2,(H,6,8)/t4-/m0/s1

InChI Key

UCCVKBRTSQNCKG-BYPYZUCNSA-N

Isomeric SMILES

C1[C@@H](CNC1=O)C=O

Canonical SMILES

C1C(CNC1=O)C=O

Origin of Product

United States

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